molecular formula C13H19NO B12094674 (3S,5R)-1-benzyl-5-methyl-piperidin-3-ol

(3S,5R)-1-benzyl-5-methyl-piperidin-3-ol

Cat. No.: B12094674
M. Wt: 205.30 g/mol
InChI Key: ADFBVTAJGJLTTL-YPMHNXCESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,5R)-1-benzyl-5-methyl-piperidin-3-ol is a chiral piperidine derivative with a benzyl group at the nitrogen atom and a hydroxyl group at the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-1-benzyl-5-methyl-piperidin-3-ol typically involves the alkylation of a piperidine derivative. One common method starts with the alkylation of lithiated (3S,7aR)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one with methyl iodide, followed by reduction and rearrangement to generate a benzyl-protected piperidine intermediate . This intermediate is then deprotected to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-1-benzyl-5-methyl-piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could remove the hydroxyl group entirely.

Scientific Research Applications

(3S,5R)-1-benzyl-5-methyl-piperidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of (3S,5R)-1-benzyl-5-methyl-piperidin-3-ol is not well-documented. as a chiral piperidine derivative, it likely interacts with biological targets through its chiral centers, influencing the activity of enzymes or receptors. The specific molecular targets and pathways involved would depend on the context of its use, such as in medicinal chemistry or biological studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,5R)-1-benzyl-5-methyl-piperidin-3-ol is unique due to its specific chiral centers and the presence of both a benzyl group and a hydroxyl group. These features make it a versatile building block in organic synthesis and a valuable compound in medicinal chemistry.

Biological Activity

(3S,5R)-1-benzyl-5-methyl-piperidin-3-ol is a chiral compound belonging to the piperidine class, characterized by its specific stereochemistry and functional groups. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and neuropharmacology. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes:

  • Benzyl group at the 1-position
  • Methyl group at the 5-position
  • Hydroxyl group at the 3-position

This unique combination of functional groups contributes to its distinct chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Neurotransmitter receptors : The compound may influence pathways related to mood and cognition by modulating neurotransmitter activity.
  • Enzymes : It can act as an inhibitor or modulator of enzymes involved in neurotransmitter synthesis, affecting neurological functions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities in several contexts:

1. Neuropharmacology

Studies suggest that this compound has potential applications in treating neurological disorders by interacting with neurotransmitter systems. Its ability to modulate receptor activity may lead to therapeutic benefits in conditions such as depression or anxiety.

2. Medicinal Chemistry

As a building block for synthesizing various bioactive molecules, this compound serves as an important intermediate in pharmaceutical development. Its unique stereochemistry allows for the creation of derivatives with enhanced biological properties.

3. Enzyme Inhibition

The compound has been evaluated for its enzyme inhibition capabilities, which are crucial for developing drugs targeting specific metabolic pathways.

Table 1: Summary of Biological Activities

Activity AreaFindingsReference
NeuropharmacologyModulates neurotransmitter systems; potential antidepressant effects
Medicinal ChemistryServes as an intermediate in synthesizing bioactive compounds
Enzyme InhibitionInhibits enzymes involved in neurotransmitter synthesis

Case Study: Neuropharmacological Effects

In a study examining the effects of this compound on mood-related behaviors in animal models, researchers observed significant alterations in behavior consistent with antidepressant-like effects. The compound was administered at varying doses, and subsequent behavioral assessments indicated improvements in depressive symptoms compared to control groups .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

(3S,5R)-1-benzyl-5-methylpiperidin-3-ol

InChI

InChI=1S/C13H19NO/c1-11-7-13(15)10-14(8-11)9-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3/t11-,13+/m1/s1

InChI Key

ADFBVTAJGJLTTL-YPMHNXCESA-N

Isomeric SMILES

C[C@@H]1C[C@@H](CN(C1)CC2=CC=CC=C2)O

Canonical SMILES

CC1CC(CN(C1)CC2=CC=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.